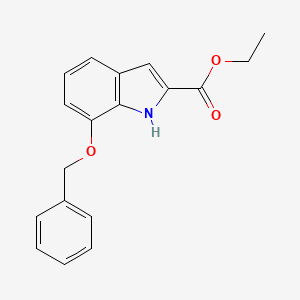
7-(苄氧基)-1H-吲哚-2-羧酸乙酯
描述
Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阿尔茨海默病研究
该化合物已被研究用于其在治疗阿尔茨海默病中的潜在作用。 研究人员研究了4-氨甲基-7-苄氧基-2H-色烯-2-酮等衍生物,以评估其抑制胆碱酯酶(AChE 和 BChE)和单胺氧化酶 B (MAO B) 的能力,这些酶与阿尔茨海默病的病理生理相关 。这些抑制剂可以帮助减轻与该疾病相关的认知症状。
抗氧化活性
与 7-(苄氧基)-1H-吲哚-2-羧酸乙酯相关的化合物的抗氧化特性引起了极大兴趣。抗氧化剂在保护机体免受氧化应激方面发挥着至关重要的作用,而氧化应激会导致各种慢性疾病。 该化合物清除自由基的功效可能对开发新的抗氧化剂疗法至关重要 。
抗菌应用
目前正在对该化合物的抗菌潜力进行研究。 通过研究其构效关系,科学家们旨在开发新的抗菌剂来对抗耐药菌株和其他病原体 。
抗炎特性
7-(苄氧基)-1H-吲哚-2-羧酸乙酯衍生物的抗炎活性是另一个研究领域。 炎症是对有害刺激的生物学反应,控制炎症对于治疗包括自身免疫性疾病在内的各种疾病至关重要 。
分子对接研究
分子对接研究对于理解 7-(苄氧基)-1H-吲哚-2-羧酸乙酯及其衍生物如何与生物靶标相互作用至关重要。 这些研究有助于预测化合物的结合亲和力和作用方式,这对于药物设计和开发至关重要 。
天然产物的合成
该化合物还用于天然产物的合成,尤其是含有苯并呋喃环的天然产物。 这些天然产物因其复杂的结构和潜在的生物活性而受到研究,这可能导致发现新的治疗剂 。
作用机制
Target of Action
It is known that indole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that indole derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . The benzyloxy group in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the ethyl ester group may influence its bioavailability .
Result of Action
Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature .
属性
IUPAC Name |
ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKSDZLFVYKGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531387 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-06-5 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

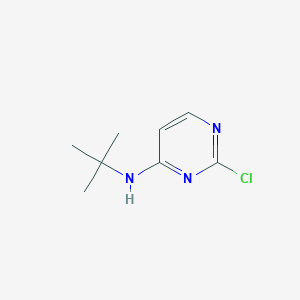
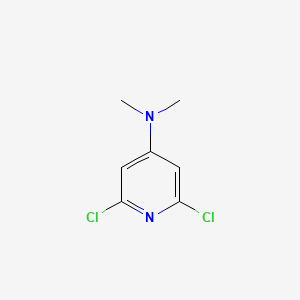
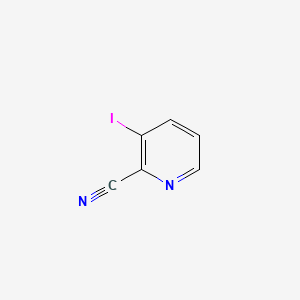
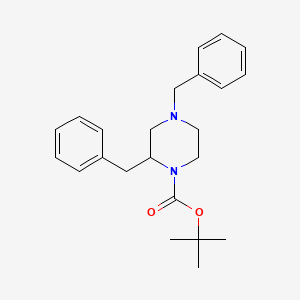
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
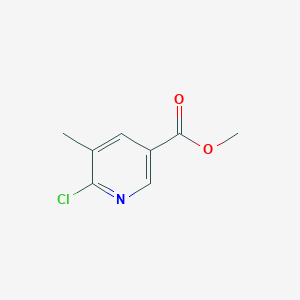
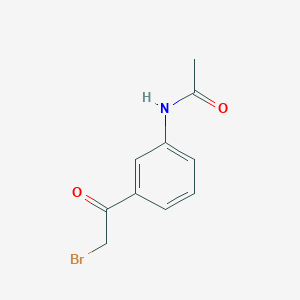
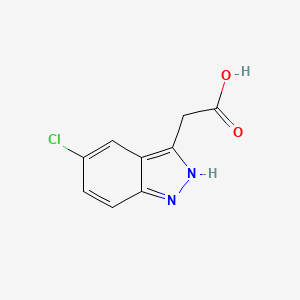
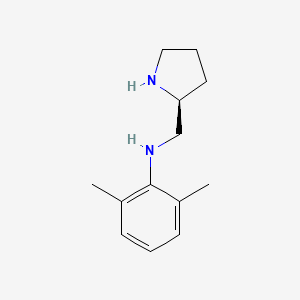
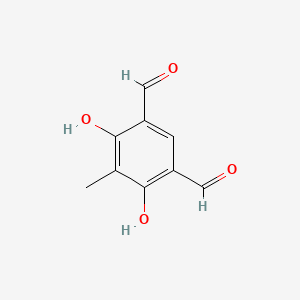

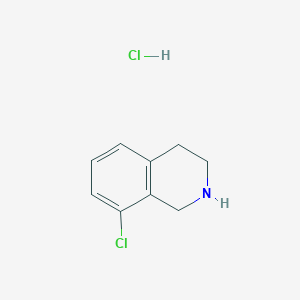
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)
